molecular formula C6H11N3 B3022314 N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 642075-19-2

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B3022314
CAS No.: 642075-19-2
M. Wt: 125.17 g/mol
InChI Key: YFSZWZHEKIMAJJ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom at the first position of the imidazole ring and another methyl group attached to the methanamine moiety.

Safety and Hazards

“N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine” is classified as a combustible solid . It has a WGK of 3, indicating that it is highly hazardous to water . The flash point is not applicable .

Mechanism of Action

Target of Action

Imidazole derivatives have been reported to show a wide range of biological activities

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a range of biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

Given the diverse biological activities of imidazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels. More research is needed to understand these effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound may be transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine can be achieved through several methods. One common approach involves the methylation of imidazole derivatives. For instance, the compound can be synthesized by the reaction of 1-methylimidazole with formaldehyde and a methylating agent such as methyl iodide under basic conditions . Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and substituted imidazole compounds. These products have various applications in chemical synthesis and pharmaceutical development.

Comparison with Similar Compounds

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1-methylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-5-6-8-3-4-9(6)2/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSZWZHEKIMAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642075-19-2
Record name N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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